Hexanoic acid, 6-(acetyloxy)-, ethyl ester

Fragrance Chemistry Olfactory Science Perfumery Raw Materials

Hexanoic acid, 6-(acetyloxy)-, ethyl ester (CAS 104986-28-9), commercially known as Berryflor™, is a synthetic aliphatic ester with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol. It is classified within the fragrance ingredient category and is primarily utilized for its distinctive raspberry-jasmine-anisic olfactory profile.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 104986-28-9
Cat. No. B010786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoic acid, 6-(acetyloxy)-, ethyl ester
CAS104986-28-9
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCOC(=O)C
InChIInChI=1S/C10H18O4/c1-3-13-10(12)7-5-4-6-8-14-9(2)11/h3-8H2,1-2H3
InChIKeyODGMPRNNVXITJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanoic Acid, 6-(Acetyloxy)-, Ethyl Ester (CAS 104986-28-9): Structural Identity, Physicochemical Profile, and Commercial Context


Hexanoic acid, 6-(acetyloxy)-, ethyl ester (CAS 104986-28-9), commercially known as Berryflor™, is a synthetic aliphatic ester with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol [1]. It is classified within the fragrance ingredient category and is primarily utilized for its distinctive raspberry-jasmine-anisic olfactory profile [2]. The compound is not reported to occur in nature and is produced synthetically via a two-step route from ε-caprolactone through transesterification followed by acetylation of ethyl 6-hydroxyhexanoate [3]. Its physicochemical properties—including a boiling point of approximately 252 °C, a flash point >93 °C, a log Kow of ~2.0–2.37, and a vapor pressure of approximately 0.02 mmHg at 25 °C—position it as a moderately volatile, relatively hydrophobic ester suitable for fragrance formulation across a range of consumer product matrices [4].

Why Generic Substitution of Hexanoic Acid, 6-(Acetyloxy)-, Ethyl Ester Fails: Functional Differentiation from Simple Alkyl Acetates and Ethyl Esters


Hexanoic acid, 6-(acetyloxy)-, ethyl ester occupies a unique position among fruity-ester fragrance ingredients because its dual ester functionality—an ethyl ester at one terminus and an acetate ester at the other—generates an olfactory profile and performance envelope that simple mono-esters cannot replicate. Unlike hexyl acetate (CAS 142-92-7), which delivers a straightforward pear-apple green note, or ethyl hexanoate (CAS 123-66-0), which contributes a pineapple-banana character, this compound provides a complex raspberry-jasmine-anisic-balsamic signature that enables perfumers to construct berry-floral accords without blending multiple individual esters [1]. Furthermore, its higher molecular weight and lower vapor pressure relative to simple alkyl acetates result in fundamentally different evaporation kinetics on a smelling strip (1-day tenacity vs. several hours for hexyl acetate), directly impacting fragrance longevity in finished products [2]. The acetylated ω-hydroxy ester structure also confers distinct stability characteristics across product matrices—for instance, five-star rated stability in fabric conditioner versus four-star for hexyl acetate—meaning a simple swap to a cheaper mono-ester analog will alter both the hedonic profile and the functional performance of the formulated product [3].

Quantitative Differentiation Evidence for Hexanoic Acid, 6-(Acetyloxy)-, Ethyl Ester vs. Closest Analogs


Olfactory Profile Complexity: Multi-Faceted Raspberry-Jasmine-Anisic Character vs. Mono-Dimensional Fruit Esters

Hexanoic acid, 6-(acetyloxy)-, ethyl ester produces a composite olfactory profile described as 'floral, fruity, raspberry-like with jasmine, anisic and balsamic aspects' [1]. In direct contrast, hexyl acetate (CAS 142-92-7)—its closest commercially relevant analog—is characterized as delivering a 'fruity green note reminiscent of pear with floral facets,' while ethyl hexanoate (CAS 123-66-0) provides 'pineapple, banana-like' notes [2]. The target compound's dual ester architecture enables a single molecule to contribute what would otherwise require a blend of at least two to three distinct ester ingredients to approximate, simplifying formulation and reducing procurement complexity for berry-floral fragrance accords.

Fragrance Chemistry Olfactory Science Perfumery Raw Materials

Formulation Stability in Product Matrices: Five-Star Soap and Fabric Conditioner Performance vs. Four-Star for Hexyl Acetate

In Givaudan's standardized stability testing across product bases, hexanoic acid, 6-(acetyloxy)-, ethyl ester (Berryflor™) achieves a five-star (★★★★★) rating—the highest category—in both fabric conditioner and soap, compared with hexyl acetate (CAS 142-92-7), which achieves a four-star (★★★★) rating in both matrices [1][2]. In shampoo, both compounds achieve five-star stability, but Berryflor™ also demonstrates distinct performance in fabric conditioner where hexyl acetate scores one star lower. The target compound also receives five-star burning effectiveness compared with four-star for hexyl acetate, indicating superior performance in scented candle applications [1][2].

Formulation Stability Fragrance Performance Consumer Product Development

Scent Tenacity: 1-Day Blotter Longevity vs. Several Hours for Simple Alkyl Acetates

Givaudan's standardized tenacity measurement reports that hexanoic acid, 6-(acetyloxy)-, ethyl ester achieves a tenacity of '1 day' on blotter, whereas hexyl acetate achieves only 'several hours' [1][2]. This approximately 3–4× differential in blotter longevity reflects the target compound's higher molecular weight (202.25 vs. 144.21 g/mol) and lower vapor pressure (~0.02 mmHg vs. ~1.4 mmHg at 25 °C), which retards evaporation from the substrate . The target compound is classified as a heart note, while hexyl acetate functions as a top note, indicating fundamentally different volatilization kinetics within a fragrance pyramid [1][2].

Fragrance Longevity Substantivity Perfumery Evaluation

Safety Classification: RIFM-Cleared on Own Data with Cramer Class I Designation and All Endpoints Assessed Without Read-Across

The RIFM safety assessment for hexanoic acid, 6-(acetyloxy)-, ethyl ester cleared all seven human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, phototoxicity/photoallergenicity, local respiratory toxicity, and environmental toxicity) using target data without reliance on structural analogs [1]. The compound is classified as Cramer Class I (low toxicity concern) by both Toxtree v2.6 and OECD QSAR Toolbox v3.2 [1]. In comparison, hexyl acetate also achieves Cramer Class I and has a defined subchronic NOAEL of 300 mg/kg/day for males and >1,000 mg/kg/day for females from a 13-week GLP rat study [2][3]. However, the target compound's safety assessment is notable for requiring no read-across from analogs—all endpoints were addressed with compound-specific data—meaning its safety profile is established on direct evidence rather than inferred similarity [1].

Fragrance Safety Toxicology Regulatory Compliance

IFRA Use Level Allowance: 25% Maximum in Fragrance Concentrate vs. 15% for Hexyl Acetate

According to Givaudan's recommended use levels, hexanoic acid, 6-(acetyloxy)-, ethyl ester (Berryflor™) may be used at 2–25% in fragrance concentrate, while hexyl acetate is recommended at up to 15% [1][2]. The IFRA Code of Practice (Global) confirms the 25% maximum use level for the target compound in fragrance concentrates [3]. This higher permitted concentration ceiling provides formulators with greater dosing flexibility, particularly important for berry-floral accords where this ingredient may serve as the dominant character donor.

IFRA Standards Fragrance Regulation Formulation Flexibility

Physical Hazard Profile: Flash Point >93 °C (Non-Flammable for Transport) vs. 37–43 °C for Hexyl Acetate (Flammable Liquid Class 3)

Hexanoic acid, 6-(acetyloxy)-, ethyl ester has a flash point of >93 °C (TCC), placing it above the Globally Harmonized System (GHS) threshold for flammable liquid classification (≤93 °C) [1][2]. In contrast, hexyl acetate has a flash point of approximately 37–43 °C, which classifies it as a Flammable Liquid Category 3 under GHS, imposing additional regulatory burdens for storage, transport, and insurance . The target compound's boiling point of approximately 252–254 °C is also substantially higher than hexyl acetate's 168–170 °C, and its vapor pressure is approximately 70× lower (~0.02 mmHg vs. ~1.4 mmHg at 25 °C), collectively reducing evaporative losses during processing and minimizing workplace inhalation exposure [1].

Chemical Safety Transport Classification Industrial Handling

Procurement-Relevant Application Scenarios for Hexanoic Acid, 6-(Acetyloxy)-, Ethyl Ester


Fine Fragrance Berry-Floral Heart Note: Replacing Multi-Ester Blends with a Single Ingredient

In fine fragrance development, creating a credible raspberry-jasmine heart accord typically requires blending at least two to three distinct ester ingredients (e.g., hexyl acetate for green-fruity top, ethyl hexanoate for tropical lift, and a separate jasmine specialty). Hexanoic acid, 6-(acetyloxy)-, ethyl ester delivers this composite olfactory profile as a single molecule, as confirmed by Givaudan's olfactive description of 'floral, fruity, raspberry-like product with jasmine, anisic and balsamic aspects' [1]. Its 1-day blotter tenacity (vs. several hours for hexyl acetate) and five-star stability in both fabric conditioner and soap matrices ensure the berry-floral character persists through the heart phase and survives downstream formulation processes [1][2]. The 25% IFRA maximum use level provides sufficient dosing headroom for this ingredient to function as the dominant character donor in berry-centric fine fragrance concentrates [3].

Functional Fragrance for Fabric Care Products: Superior Matrix Stability

Fabric conditioners and laundry detergents present aggressive chemical environments (alkaline pH, surfactants, elevated temperatures) that can degrade fragrance esters through hydrolysis. Givaudan's standardized stability testing demonstrates that hexanoic acid, 6-(acetyloxy)-, ethyl ester achieves a five-star rating in fabric conditioner compared with four stars for hexyl acetate, indicating measurably superior resistance to degradation in this matrix [1][2]. This differential is attributable to the target compound's higher molecular weight and the presence of two ester groups that may provide steric protection against hydrolytic attack relative to the single-ester structure of hexyl acetate. For procurement in the fabric care sector, this directly translates to reduced fragrance fade during product shelf-life and fewer customer complaints related to olfactory performance degradation.

Scented Candle Formulations: Enhanced Burning Effectiveness

In scented candle applications, fragrance ingredients must survive exposure to molten wax at elevated temperatures (typically 60–80 °C) and volatilize effectively during combustion. Hexanoic acid, 6-(acetyloxy)-, ethyl ester achieves a five-star burning effectiveness rating from Givaudan compared with four stars for hexyl acetate, indicating superior performance in this thermally demanding application [1][2]. The compound's higher boiling point (252–254 °C vs. 168–170 °C) and lower vapor pressure reduce premature evaporative loss during candle manufacture (wax blending and pouring), while its non-flammable liquid classification (flash point >93 °C) simplifies safe handling in production environments where molten wax is present [4].

Regulatory-Sensitive Markets: Non-Flammable Classification for Simplified Logistics

For industrial procurement serving markets with stringent chemical transport and storage regulations (e.g., EU REACH, US OSHA, China MEE), the target compound's flash point of >93 °C exempts it from GHS Flammable Liquid classification, in contrast to hexyl acetate (flash point 37–43 °C), which requires Flammable Liquid Category 3 labeling, specialized storage cabinets, and additional transport documentation [4]. This classification difference eliminates a regulatory burden layer that can affect warehousing costs, insurance premiums, and cross-border shipping documentation. Furthermore, the compound's Cramer Class I designation with all seven RIFM safety endpoints cleared on direct (non-read-across) data provides strong regulatory defensibility for new ingredient notifications [5].

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